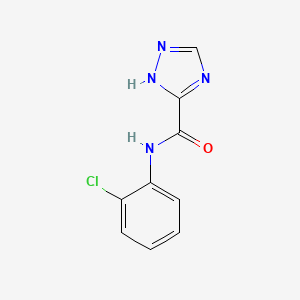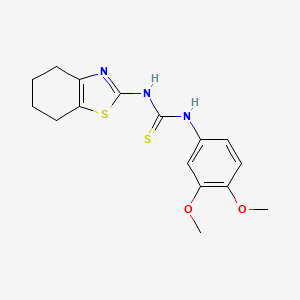![molecular formula C10H11BrClNO3S B5700426 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)
4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that exhibits a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine has been studied for its potential applications in various scientific fields. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, which is a target for the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Wirkmechanismus
The mechanism of action of 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine is not fully understood, but it is thought to involve the inhibition of enzyme activity through the formation of a covalent bond with the enzyme's active site. This compound has been shown to exhibit a high degree of selectivity for certain enzymes, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, this compound has also been shown to exhibit anti-inflammatory and anti-tumor activity. These effects are thought to be mediated through the inhibition of specific signaling pathways, such as the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine in lab experiments is its high degree of selectivity for certain enzymes. This makes it a valuable tool for studying the mechanisms of enzyme function and developing targeted therapies. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine. One potential direction is the development of new targeted therapies for diseases such as glaucoma, epilepsy, and cancer. Another direction is the study of the compound's anti-inflammatory and anti-tumor activity, which could lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxic effects.
Synthesemethoden
The synthesis of 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine involves the reaction of 2-bromo-5-chlorobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically heated to reflux for several hours. The resulting product is then purified by column chromatography to yield the final compound.
Eigenschaften
IUPAC Name |
4-(2-bromo-5-chlorophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3S/c11-9-2-1-8(12)7-10(9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIZZFZICXRNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357890 |
Source


|
| Record name | 4-(2-bromo-5-chlorophenyl)sulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-10-1 |
Source


|
| Record name | 4-(2-bromo-5-chlorophenyl)sulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)
![7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)

![ethyl 4-[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5700403.png)





![4-{[benzyl(ethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B5700446.png)
